molecular formula C18H29N5O2 B5964872 1-(4-Methylpiperazin-1-yl)-3-[1-(2-pyrazol-1-ylacetyl)piperidin-3-yl]propan-1-one

1-(4-Methylpiperazin-1-yl)-3-[1-(2-pyrazol-1-ylacetyl)piperidin-3-yl]propan-1-one

Cat. No.: B5964872
M. Wt: 347.5 g/mol
InChI Key: FBWYJQUPOMJXOI-UHFFFAOYSA-N
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Description

1-(4-Methylpiperazin-1-yl)-3-[1-(2-pyrazol-1-ylacetyl)piperidin-3-yl]propan-1-one is a complex organic compound that features a piperazine ring, a pyrazole ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylpiperazin-1-yl)-3-[1-(2-pyrazol-1-ylacetyl)piperidin-3-yl]propan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the piperazine and piperidine intermediates, followed by the introduction of the pyrazole moiety. The final step involves the coupling of these intermediates under controlled conditions to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of automated reactors and continuous flow chemistry techniques to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylpiperazin-1-yl)-3-[1-(2-pyrazol-1-ylacetyl)piperidin-3-yl]propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in polar solvents.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

1-(4-Methylpiperazin-1-yl)-3-[1-(2-pyrazol-1-ylacetyl)piperidin-3-yl]propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Methylpiperazin-1-yl)-3-[1-(2-pyrazol-1-ylacetyl)piperidin-3-yl]propan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 1-(4-Methylpiperazin-1-yl)propan-2-ol dihydrochloride
  • [1-(4-Methylpiperazin-1-yl)cycloheptyl]methylamine

Comparison: 1-(4-Methylpiperazin-1-yl)-3-[1-(2-pyrazol-1-ylacetyl)piperidin-3-yl]propan-1-one is unique due to the presence of multiple heterocyclic rings, which can confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(4-methylpiperazin-1-yl)-3-[1-(2-pyrazol-1-ylacetyl)piperidin-3-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N5O2/c1-20-10-12-21(13-11-20)17(24)6-5-16-4-2-8-22(14-16)18(25)15-23-9-3-7-19-23/h3,7,9,16H,2,4-6,8,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBWYJQUPOMJXOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)CCC2CCCN(C2)C(=O)CN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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